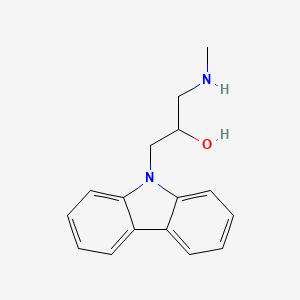

1-Carbazol-9-yl-3-methylamino-propan-2-ol

描述

Contextualization within Carbazole-Derived Compounds in Chemical Biology

Carbazole (B46965) and its derivatives are a large and diverse family of compounds that have garnered significant attention in chemical biology and medicinal chemistry. echemcom.comingentaconnect.comresearchgate.net The carbazole nucleus, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides a rigid and planar scaffold that can be readily functionalized. This structural versatility has led to the discovery of a wide array of biological activities.

Carbazole-containing molecules have been reported to exhibit a remarkable range of pharmacological effects, including:

Anticancer properties echemcom.comresearchgate.netnih.gov

Antimicrobial activity echemcom.comresearchgate.net

Antioxidant effects echemcom.comresearchgate.net

Neuroprotective potential echemcom.comresearchgate.net

Anti-inflammatory action echemcom.comresearchgate.net

The biological promiscuity of the carbazole scaffold stems from its ability to interact with various biological targets, including DNA, enzymes, and receptors. nih.gov For instance, some carbazole derivatives can intercalate into DNA, leading to cytotoxic effects in cancer cells. nih.gov Others can inhibit key enzymes involved in disease progression. The rich chemistry of the carbazole ring system allows for the synthesis of large libraries of derivatives, which can then be screened for desired biological activities.

Rationale for Investigating 1-Carbazol-9-yl-3-methylamino-propan-2-ol in Academic Research

The specific structural features of this compound provide a strong rationale for its investigation in academic research. The molecule combines the proven pharmacophoric properties of the carbazole nucleus with an amino-alcohol side chain, a common motif in many biologically active compounds.

The propan-2-ol moiety, in particular, is a key structural component of a class of drugs known as beta-blockers, which are widely used to treat cardiovascular diseases. The presence of this functional group in this compound suggests that it may interact with adrenergic receptors or other related targets. Indeed, the well-known drug Carvedilol, a beta-blocker with additional alpha-blocking activity, features a carbazole core linked to a similar amino-propan-2-ol side chain, albeit with a different substitution pattern. google.comnih.gov

The rationale for investigating this specific compound can be summarized in the following table:

| Structural Feature | Potential Biological Significance |

| Carbazole Nucleus | A proven pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. echemcom.comingentaconnect.comresearchgate.net |

| Methylamino-propan-2-ol Side Chain | A structural motif found in many beta-blockers and other biologically active molecules, suggesting potential interactions with adrenergic receptors and other targets. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological macromolecules. The hydroxyl group can participate in hydrogen bonding. |

The combination of these two structural elements in a single molecule makes this compound a compelling candidate for biological screening and further study.

Overview of Current Academic Research Trajectories on this compound

While the broader class of carbazole-derived amino-propanols has been the subject of considerable research, academic investigations specifically focused on this compound are still in their nascent stages. Much of the current understanding is extrapolated from studies of structurally related compounds.

Presently, the primary source of information on this compound comes from its availability through chemical suppliers for research purposes. scbt.com This indicates that while it may be used in early-stage discovery research, dedicated, peer-reviewed studies on its synthesis, characterization, and biological activity are not yet widely published.

Future research on this compound is likely to follow several key trajectories, as outlined in the table below:

| Research Trajectory | Description |

| Synthesis and Characterization | Development and optimization of synthetic routes to produce the compound in high yield and purity. Thorough characterization of its physicochemical properties. |

| Biological Screening | Evaluation of the compound's activity against a wide range of biological targets, including cancer cell lines, microbial strains, and specific enzymes or receptors. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and biological testing of a series of analogs with systematic modifications to the carbazole nucleus and the amino-propan-2-ol side chain to understand how structural changes affect biological activity. |

| Mechanism of Action Studies | If significant biological activity is identified, further research will be needed to elucidate the underlying molecular mechanisms by which the compound exerts its effects. |

Structure

3D Structure

属性

IUPAC Name |

1-carbazol-9-yl-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQWSNLDFTYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol

Established Synthetic Pathways to 1-Carbazol-9-yl-3-methylamino-propan-2-ol

The synthesis of this compound is often embedded within the broader context of Carvedilol synthesis. A primary and widely documented route involves the reaction of a carbazole-containing epoxide with an appropriate amine.

One common pathway starts with 4-hydroxycarbazole, which is reacted with epichlorohydrin (B41342) in the presence of a base to form 4-(oxiran-2-ylmethoxy)-9H-carbazole. This epoxide is a key intermediate. The subsequent step involves the ring-opening of this epoxide with a suitable amine. To obtain the specific target compound of this article, 2-(2-methoxyphenoxy)ethylamine (B47019) is typically used in the synthesis of Carvedilol. However, for this compound, the epoxide would be reacted with methylamine.

An alternative approach to circumvent the direct use of the epoxide and to potentially reduce the formation of byproducts involves the use of a 5-substituted-2-oxazolidinone intermediate. niscpr.res.in In this method, the glycidyl (B131873) aryl ether derived from 9H-carbazol-4-ol and epichlorohydrin is first reacted with ammonia (B1221849) to yield an amino alcohol. niscpr.res.in This amino alcohol is then treated with ethyl chloroformate to form a 5-substituted-2-oxazolidinone. niscpr.res.in This intermediate can then be condensed with other molecules and subsequently hydrolyzed under basic conditions to yield the desired β-amino alcohol. niscpr.res.in

A significant challenge in the synthesis of related compounds like Carvedilol is the formation of a "bis impurity," where a second molecule of the epoxide reacts with the secondary amine of the desired product. niscpr.res.in Various strategies have been developed to minimize this impurity, including the use of a large excess of the amine reactant and the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which has been found to limit the formation of the bis-impurity to 5-7%. google.com Another approach involves the use of a salt of the amine, which is more stable and can lead to a cleaner reaction with lower levels of the bis-impurity. google.com

| Starting Material | Key Intermediate | Reagents | Key Transformation |

| 4-hydroxycarbazole | 4-(oxiran-2-ylmethoxy)-9H-carbazole | Epichlorohydrin, Base | Epoxidation |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole | This compound | Methylamine | Epoxide ring-opening |

| 9H-carbazol-4-ol | 5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one | Epichlorohydrin, NH3, Ethyl chloroformate | Formation of oxazolidinone intermediate |

Stereoselective Synthesis Approaches for Enantiomeric Purity of this compound

The propan-2-ol backbone of this compound contains a chiral center, making the synthesis of enantiomerically pure forms crucial for many of its applications, particularly in pharmaceuticals. Asymmetric synthesis and chiral resolution are the two primary strategies to achieve this.

Chiral Resolution:

A common method for obtaining enantiomerically pure β-amino alcohols is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. rsc.orgunizin.org Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Another resolution strategy involves enzymatic kinetic resolution. Lipases, such as Candida antarctica Lipase B (CALB), have been successfully used in the kinetic resolution of racemic chlorohydrin precursors to β-blockers. mdpi.comnih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated forms.

Asymmetric Synthesis:

While direct asymmetric synthesis of this compound is not extensively detailed in the provided search results, general methods for the asymmetric synthesis of β-amino alcohols are applicable. These can include the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions. For instance, the synthesis of C–N axially chiral carbazoles has been achieved via an intramolecular Buchwald–Hartwig amination, demonstrating a method for chirality transfer. rsc.org

| Method | Description | Key Reagents/Catalysts |

| Chiral Resolution (Diastereomeric Salts) | Formation of diastereomeric salts with a chiral acid, followed by separation via fractional crystallization. rsc.orgunizin.org | (+)-Tartaric acid or other chiral acids. |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer of a racemic alcohol precursor. mdpi.comnih.gov | Lipases (e.g., Candida antarctica Lipase B). |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity in the synthesis. | Chiral ligands, organocatalysts. |

Optimization of Synthetic Yields and Scalability Considerations for this compound

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound and related compounds, several factors are critical.

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and the impurity profile. For the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with amines, the use of polar aprotic solvents like DMSO has been shown to be effective in minimizing the formation of the bis-impurity. google.com The use of an aqueous solution of an inorganic base like sodium hydroxide (B78521) in a solvent such as isopropyl alcohol has been described as an eco-friendly and plant-adaptable process. google.com

Reaction Temperature and Time: These parameters are crucial for controlling the reaction kinetics and minimizing side reactions. The optimal temperature and time will depend on the specific reactants and solvents used. For instance, in one described process, the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine salt is carried out at temperatures between 30°C and 90°C. wipo.int

Purification Methods: On a large scale, purification by column chromatography is often not economically viable. Therefore, crystallization is the preferred method for purification. Processes for Carvedilol often involve crystallization from solvents like ethyl acetate (B1210297) to obtain a product with high purity. google.com The development of a robust crystallization process is key to achieving the desired purity on an industrial scale.

| Parameter | Optimization Strategy | Rationale |

| Solvent | Use of polar aprotic solvents (e.g., DMSO) or eco-friendly solvents (e.g., isopropyl alcohol). google.comgoogle.com | Minimize bis-impurity formation, improve process safety and environmental impact. |

| Base | Use of inorganic bases (e.g., NaOH) or organic bases in catalytic amounts. google.com | Cost-effectiveness and ease of handling on a large scale. |

| Reactant Stoichiometry | Use of an excess of the amine or its salt. | Drive the reaction to completion and suppress side reactions. |

| Purification | Development of robust crystallization methods. google.com | Avoid costly chromatographic purification and achieve high purity. |

Derivatization Strategies from the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for derivatization to create a library of new compounds with potentially interesting biological activities. The key functional groups for derivatization are the secondary amine, the hydroxyl group, and the carbazole (B46965) ring system.

Modification of the Carbazole Moiety: The carbazole ring can be functionalized to introduce various substituents. For example, a fluorine atom has been incorporated at the 8-position of the carbazole ring in a Carvedilol analog to potentially block a metabolic pathway and increase its half-life. nih.govarizona.edu

Modification of the Amino Group: The secondary amine is a nucleophilic center and can undergo a variety of reactions. N-alkylation or N-acylation can be performed to introduce different substituents. For instance, the synthesis of organotin complexes of Carvedilol has been reported, which involves the coordination of the tin metal to the nitrogen and oxygen atoms of the amino alcohol moiety. mdpi.com

Modification of the Hydroxyl Group: The hydroxyl group can be acylated to form esters or etherified. For example, a benzoate (B1203000) derivative of a similar compound, 1-carbazol-9-yl-3-(3-methyl-butylamino)-propan-2-ol, has been reported. sigmaaldrich.com The removal of the hydroxyl group has also been investigated in a series of Carvedilol analogs, leading to compounds with altered biological activity. acs.org

Synthesis of Schiff Bases: The amino group can be condensed with aldehydes or ketones to form Schiff bases. For example, 1,3-diaminopropan-2-ol has been condensed with 9-ethyl-9H-carbazole-3-carbaldehyde to produce a Schiff base derivative. nih.gov Although this is not a direct derivatization of the title compound, it demonstrates a potential reaction pathway for the amino functionality.

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds, potentially leading to the discovery of new therapeutic agents. acs.org

| Functional Group | Derivatization Reaction | Potential Modification |

| Carbazole Ring | Electrophilic Aromatic Substitution | Introduction of halogens, nitro groups, etc. nih.govarizona.edu |

| Secondary Amine | N-Alkylation, N-Acylation, Complexation | Introduction of various alkyl or acyl groups, formation of metal complexes. mdpi.com |

| Hydroxyl Group | O-Acylation, O-Alkylation, Deoxygenation | Formation of esters and ethers, removal of the hydroxyl group. sigmaaldrich.comacs.org |

| Amino and Hydroxyl Groups | Condensation | Formation of Schiff bases with aldehydes/ketones. nih.gov |

Stereochemical Investigations of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol

Analytical Techniques for Stereoisomeric Purity Assessment of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

The accurate determination of the enantiomeric excess (ee) or purity of a sample of this compound is paramount for understanding its specific biological effects. Several analytical techniques are employed for this purpose, primarily centered around chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used method for the enantioseparation of chiral compounds, including β-amino alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. For a compound like this compound, the carbazole (B46965) moiety and the amino and hydroxyl groups can engage in various interactions with the CSP, including hydrogen bonding, dipole-dipole, and π-π stacking interactions, which are crucial for chiral recognition.

Another HPLC-based approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. Reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are known to react with the amino group of β-amino alcohols to form diastereomeric thioureas, which can then be resolved using reversed-phase HPLC. nih.gov

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, provide a non-destructive technique for analyzing the stereochemistry of chiral molecules. Enantiomers exhibit mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a pure enantiomer, one can determine the enantiomeric excess. This method is particularly useful for rapid screening and for studying the conformational properties of the molecule in solution. nsf.gov

Below is an illustrative table summarizing typical analytical techniques that could be applied for the stereoisomeric purity assessment of this compound.

| Technique | Principle | Typical Parameters | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Column: Polysaccharide-based (e.g., Chiralpak IA) Mobile Phase: Hexane/Ethanol/Dichloromethane | High resolution and accuracy. | Requires specialized and expensive columns. |

| Derivatization followed by HPLC | Conversion of enantiomers into diastereomers with a chiral reagent. | Derivatizing Agent: GITC Column: Standard C18 Detector: UV | Uses standard HPLC equipment. | Derivatization step can introduce errors. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Wavelength Range: 200-400 nm | Non-destructive and rapid. | Requires a chromophore near the chiral center; less accurate for low ee values. |

Chiral Resolution Methods for this compound Enantiomers

The separation of a racemic mixture of this compound into its individual enantiomers is essential for studying their distinct biological activities. The primary methods for chiral resolution include fractional crystallization of diastereomeric salts and preparative chiral chromatography.

Fractional crystallization is a classical method that involves reacting the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved salt can then be treated with a base to liberate the pure enantiomer. Common resolving agents for amino alcohols include tartaric acid and its derivatives.

Preparative chiral HPLC is a more modern and often more efficient method for obtaining pure enantiomers. This technique is a scaled-up version of the analytical chiral HPLC described previously. Larger columns and higher sample loads are used to isolate multigram quantities of each enantiomer with high enantiomeric purity. The synthesis of chiral drugs like Carvedilol often employs such methods to ensure the final product is a single, active enantiomer. niscpr.res.in

The following table provides a hypothetical comparison of chiral resolution methods for this compound.

| Method | Principle | Typical Reagents/Conditions | Advantages | Disadvantages |

| Fractional Crystallization | Formation and separation of diastereomeric salts based on solubility differences. | Resolving Agent: (+)-Tartaric acid Solvent: Ethanol/Water | Cost-effective for large-scale separation. | Can be labor-intensive and may not achieve high purity in a single step. |

| Preparative Chiral HPLC | Large-scale separation of enantiomers on a chiral stationary phase. | Column: Preparative scale polysaccharide-based CSP Mobile Phase: Optimized mixture of solvents | High purity and efficiency. | High cost of equipment and solvents. |

Stereospecific Interactions in Biological Systems Implicated by this compound (Mechanistic Hypothesis)

The carbazole moiety is a well-known pharmacophore present in numerous biologically active compounds, including the β-blocker Carvedilol. nih.govarizona.edu Carbazole derivatives have been shown to interact with various biological targets, including G-quadruplex DNA, and can exhibit anticancer and antimicrobial activities. nih.govmdpi.comnih.gov The stereochemistry of this compound is hypothesized to play a crucial role in its binding affinity and selectivity for its biological targets.

Hypothesis: The two enantiomers of this compound will exhibit different biological activities due to stereospecific interactions with their target macromolecules, such as proteins or nucleic acids. The chiral center at the 2-position of the propanolamine (B44665) side chain will dictate the three-dimensional orientation of the carbazole ring and the methylamino group, leading to differential binding energies and efficacies.

For instance, if the target is a receptor protein, the hydroxyl and amino groups of the propanolamine side chain are likely to form specific hydrogen bonds with amino acid residues in the binding pocket. The precise spatial arrangement of these groups in one enantiomer may allow for optimal hydrogen bonding, while the other enantiomer may be unable to form these crucial interactions, resulting in lower binding affinity.

Furthermore, carbazole derivatives have been shown to intercalate into DNA or bind to G-quadruplex structures. nih.govjlu.edu.cn The stereochemistry of the side chain can influence how the carbazole ring orients itself within the DNA grooves or at the G-quadruplex interface. One enantiomer might fit more favorably, leading to stronger binding and potentially greater biological effect, such as the inhibition of telomerase or the downregulation of oncogenes.

The table below outlines the hypothesized differential interactions of the enantiomers of this compound with a hypothetical biological target.

| Enantiomer | Hypothesized Interaction with Target | Potential Biological Outcome |

| (S)-enantiomer | Optimal hydrogen bonding with key residues in a receptor binding pocket due to the specific orientation of the hydroxyl and amino groups. Favorable steric fit of the carbazole moiety. | Higher binding affinity and efficacy, leading to a potent biological response (e.g., receptor antagonism or agonism). |

| (R)-enantiomer | Sub-optimal or no hydrogen bonding due to improper spatial arrangement of the side chain. Potential for steric hindrance between the carbazole ring and the target. | Lower binding affinity and efficacy, resulting in a weaker or no biological response. |

In Vitro Pharmacological Profiling and Mechanistic Elucidation of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol

Assessment of Receptor Binding Affinities and Selectivity Profiles for 1-Carbazol-9-yl-3-methylamino-propan-2-ol

No studies documenting the binding profile of this compound to any specific receptors have been identified. Research in this area would typically involve radioligand binding assays or similar techniques to determine the affinity (often expressed as Ki or IC50 values) of the compound for a panel of receptors, such as adrenergic, serotonergic, or dopaminergic receptors. Such data is crucial for understanding the compound's potential therapeutic targets and selectivity.

Enzymatic Modulation Studies by this compound: Inhibition and Activation Kinetics

There is no available information on the effects of this compound on the activity of any enzymes. Investigations in this area would explore whether the compound acts as an inhibitor or activator of specific enzymes, and would characterize the kinetics of this interaction (e.g., determining the mechanism of inhibition and the inhibition constant, Ki).

Phenotypic Screening and Cellular Response Characterization in Defined Biological Systems to this compound

No phenotypic screening studies or characterizations of cellular responses to this compound in specific biological systems have been published. Such studies are essential for understanding the functional consequences of the compound's molecular interactions, for instance, its effects on cell viability, proliferation, or other observable cellular characteristics.

Molecular Target Identification and Biophysical Characterization of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol Interactions

Strategies for Identifying Direct Molecular Targets of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

The identification of direct molecular targets for a compound like this compound would typically involve a multi-pronged approach, combining computational and experimental methods. Affinity chromatography is a common starting point, where the compound is immobilized on a solid support to capture interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry.

Another powerful technique is chemical proteomics, which utilizes chemical probes derived from the compound to label and identify target proteins in a cellular context. Furthermore, computational approaches such as molecular docking and virtual screening of protein databases can predict potential binding partners based on the compound's three-dimensional structure. These predictions would then require experimental validation. For instance, a study on a different carbazole (B46965) derivative, 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid, successfully identified DNA methyltransferase 1 (DNMT1) as a direct target through a combination of in silico modeling and in vitro assays. nih.gov

Quantitative Analysis of Ligand-Target Binding Kinetics and Thermodynamics for this compound

Once a direct molecular target is identified, the next crucial step is to quantify the binding interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose. SPR can provide real-time data on the association (k_on) and dissociation (k_off) rates of the ligand-target interaction, from which the equilibrium dissociation constant (K_d) can be calculated.

ITC, on the other hand, directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information is vital for understanding the driving forces behind the binding event. While no specific binding kinetics or thermodynamics data are available for this compound, studies on other small molecules binding to their targets provide a framework for the type of data that would be generated.

Table 1: Representative Biophysical Techniques for Ligand-Target Analysis

| Technique | Parameters Measured | Insights Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | k_on, k_off, K_d | Binding affinity and kinetics |

| Isothermal Titration Calorimetry (ITC) | K_d, ΔH, ΔS | Binding affinity and thermodynamics |

| X-ray Crystallography | 3D structure of complex | Atomic-level details of the binding site |

Structural Biology Approaches: Crystallography and NMR Studies of this compound Compound-Target Complexes

To gain a detailed understanding of how this compound interacts with its molecular target at the atomic level, structural biology techniques are indispensable. X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to its target protein. This would reveal the precise binding pocket, the key amino acid residues involved in the interaction, and the conformation of the compound when bound.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, providing information about the structure and dynamics of the complex in solution. NMR can be used to map the binding interface and to study any conformational changes that occur in both the ligand and the target upon binding. For example, the crystal structure of a related compound, 3-(9H-Carbazol-9-yl)propan-1-ol, has been determined, providing insights into the geometry of the carbazole ring system. nih.govresearchgate.net

Allosteric Modulation and Conformational Changes Induced by this compound Binding

Beyond simple competitive binding at an active site, a compound can exert its effects through allosteric modulation. This involves binding to a site on the target protein that is distinct from the primary active site, leading to a conformational change that alters the protein's activity. Investigating whether this compound acts as an allosteric modulator would require specialized functional assays that can distinguish between orthosteric and allosteric binding.

Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to probe for conformational changes in the target protein upon compound binding. HDX-MS measures the rate of deuterium (B1214612) exchange of backbone amide protons, which can be altered by changes in protein structure and dynamics. Recent advances have highlighted the growing interest in allosteric modulators for various target classes, including kinases and G-protein coupled receptors. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol Analogs

Systematic Exploration of Functional Group Contributions to Biological Activity of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

The Carbazole (B46965) Nucleus: This large, aromatic tricycle is fundamental to the molecule's interaction with biological targets, often participating in π-π stacking, hydrophobic, and van der Waals interactions within protein binding pockets. Substitution on the carbazole ring system significantly modulates activity. For instance, the introduction of electron-withdrawing groups like fluorine can alter the electronic properties of the ring and introduce new potential hydrogen bonding interactions, often leading to enhanced potency. Studies on carbazole derivatives as DNA methyltransferase 1 (DNMT1) inhibitors have shown that fluorination at the 3- and/or 6-positions of the carbazole ring is a viable strategy for improving inhibitory activity. nih.gov

The Propan-2-ol Linker: The propan-2-ol linker is not merely a spacer; its hydroxyl group is a critical hydrogen bond donor and acceptor. The stereochemistry of the hydroxyl group can also be a determining factor for biological activity, as chiral recognition is a common feature of ligand-receptor interactions. The length and flexibility of this three-carbon chain are generally considered optimal for positioning the carbazole and amino moieties correctly within a binding site.

The Amino Group and its Substituents: The secondary amine in the parent structure is a key site for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions. The nature of the substituent on this nitrogen atom dramatically influences the compound's pharmacological profile. Replacing the methyl group with larger, more complex moieties—such as substituted phenethyl or benzyl (B1604629) groups—can explore additional binding pockets and introduce new interactions, thereby modifying potency and selectivity. For example, derivatives incorporating (4-fluorophenethyl)amino or (4-fluorobenzyl)amino groups have been synthesized and evaluated, demonstrating that these larger aromatic substituents can be well-tolerated and contribute to activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements in the this compound Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel, patentable chemotypes with improved properties while retaining the biological activity of a known lead compound. uniroma1.itnih.gov These techniques involve modifying the core structure of the molecule. researchgate.netresearchgate.net

Scaffold Hopping: This approach aims to replace the carbazole core with a structurally different scaffold that maintains the essential spatial arrangement of the key interacting groups. nih.gov Potential replacements for the carbazole nucleus could include other tricyclic systems like dibenzofuran, dibenzothiophene, or acridine, or even bicyclic systems such as indole (B1671886) or benzimidazole, provided they can project the propanolamine (B44665) side chain in a similar vector. The goal is to discover new core structures that may offer improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, enhanced selectivity, or novel intellectual property. uniroma1.it

Bioisosteric Replacements: Bioisosterism involves the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.net Within the this compound framework, several bioisosteric replacements can be envisioned:

Carbazole Ring: Replacing a C-H unit in the carbazole ring with a nitrogen atom would yield a carboline scaffold, altering hydrogen bonding capabilities and solubility.

Hydroxyl Group: The secondary alcohol could be replaced by a bioisostere such as a primary amide or a sulfonamide, which can also act as hydrogen bond donors and acceptors.

Amine Linker: The secondary amine could be replaced by an ether or a thioether linkage, which would probe the importance of the hydrogen-donating capacity and the positive charge at this position.

Design Principles for Enhanced Target Selectivity and Potency of this compound Derivatives

The rational design of more potent and selective analogs is guided by several key principles that leverage detailed structural information about the biological target. researchgate.netnih.gov

Exploiting Structural Differences in Target Binding Sites: To achieve selectivity, especially among related proteins like different kinase isoforms, ligands can be designed to exploit subtle differences in the shape, size, or amino acid composition of the binding pocket. nih.gov For instance, a derivative might be designed to form a specific hydrogen bond with a residue present in the target protein but absent in off-target homologs, or to introduce a bulky group that clashes with the narrower binding site of an off-target. nih.gov

Modulating Physicochemical Properties: Potency can be enhanced by optimizing the ligand's complementarity to the target's electrostatic and hydrophobic surface. Adding fluorine atoms to the carbazole ring, as seen in some potent derivatives, not only creates potential new interactions but also lowers the pKa of the amine group, which can influence binding and pharmacokinetic properties. nih.gov

Structure-Based and Ligand-Based Design: When the 3D structure of the target is known, structure-based drug design (SBDD) can be employed to precisely design ligands that fit optimally in the active site. nih.gov In the absence of a target structure, ligand-based methods can be used. A pharmacophore model can be developed from a series of active compounds, defining the essential spatial arrangement of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers required for activity. This model then guides the design of new molecules. researchgate.net

Synthesis and Biological Evaluation of Novel this compound Derivatives

The synthesis of derivatives typically starts from a substituted carbazole, which is N-alkylated with an epoxide-containing reagent like epichlorohydrin (B41342). The subsequent ring-opening of the resulting epoxide with a primary amine introduces the desired amino substituent. nih.gov

A series of novel 1-(3-fluoro-9H-carbazol-9-yl)-3-(substituted amino)propan-2-ol derivatives were synthesized and evaluated for their inhibitory activity against DNMT1. The findings from this study highlight key SAR trends. nih.gov For instance, the introduction of a fluorine atom at the 3-position of the carbazole ring was a common feature of the synthesized compounds. The biological evaluation demonstrated that the nature of the substituent on the amino group significantly impacted the inhibitory potency.

Below is a table summarizing the biological activity of selected novel derivatives from this class.

| Compound ID | R (Substituent on Amino Group) | Biological Activity (IC₅₀ in µM) |

| WK-1 | -(CH₂)₂-(1H-indol-3-yl) | 0.98 |

| WK-2 | -(CH₂)₂-(4-fluorophenyl) | 1.12 |

| WK-9 | -CH₂-(4-fluorophenyl) | 1.34 |

| WK-6 | -CH(CH₃)CH₂OH | 2.56 |

This table is generated based on data for DNMT1 inhibitors reported in the literature. nih.gov

The data reveals that compounds with larger, aromatic substituents on the amine, particularly those incorporating an indole or a fluorophenyl ring (WK-1, WK-2, WK-9), exhibit potent sub-micromolar to low-micromolar inhibitory activity. In contrast, replacing the aromatic moiety with a smaller, polar group like a hydroxypropyl group (WK-6) leads to a noticeable decrease in potency. nih.gov This suggests the presence of a hydrophobic binding pocket that can be effectively occupied by the aromatic substituents on the amine.

Computational Chemistry and Molecular Modeling of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol and Its Interactions

Conformational Landscape Analysis and Energy Minimization of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for identifying its stable, low-energy conformations, which are most likely to be biologically relevant. This analysis involves exploring the potential energy surface of the molecule by systematically rotating its flexible bonds.

Energy minimization is then performed to locate the local and global energy minima on this landscape. These minimized structures represent the most probable conformations of the molecule. The stability of these conformations is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, the hydroxyl and methylamino groups on the propanol chain can form intramolecular hydrogen bonds, which would significantly stabilize certain conformations. The dynamic nature of these conformations, influenced by torsional vibrational modes, can also play a role in the molecule's electronic properties. csic.es

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Interactions |

| 1 | 0.00 | τ1: 85.2, τ2: 60.1, τ3: 178.5 | Hydrogen bond (OH···N) |

| 2 | 1.25 | τ1: -92.4, τ2: -65.3, τ3: 175.9 | Steric repulsion between carbazole (B46965) and methylamino group |

| 3 | 2.50 | τ1: 175.6, τ2: 58.9, τ3: -62.3 | Weaker hydrogen bond (OH···π-system of carbazole) |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. Docking studies have been successfully used to investigate the binding of carbazole derivatives to various targets, including cyclin-dependent kinase 1 (CDK1). nih.gov

For this compound, potential targets could include enzymes or receptors implicated in diseases where carbazole derivatives have shown activity. The interactions predicted by docking simulations can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. For example, the carbazole ring can engage in π-stacking interactions with aromatic residues in the binding pocket, while the hydroxyl and amino groups can act as hydrogen bond donors and acceptors. acs.org

Table 2: Predicted Binding Affinities and Key Interactions of this compound with a Hypothetical Kinase Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Phe80, Leu132, Val33 | π-stacking, Hydrophobic |

| 2 | -8.2 | Asp145, Glu81 | Hydrogen bond, Electrostatic |

| 3 | -7.9 | Tyr83, Trp150 | π-stacking, Hydrogen bond |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics Simulations for Dynamic Binding Conformational Analysis of this compound Compound-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the stability of the binding interactions.

For the this compound-target complex, an MD simulation can reveal how the ligand and protein adapt to each other's presence. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the role of water molecules in mediating interactions. For instance, MD simulations of a carbazole derivative-CDK1 complex showed stable binding within the pocket over a 100 ns trajectory. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized analogs of this compound.

The first step in QSAR is to calculate a set of molecular descriptors for a series of known active and inactive analogs. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the QSAR model.

A successful QSAR model can be used to predict the biological activity of novel analogs, thereby prioritizing the synthesis of the most promising compounds. Structure-activity relationship studies on carvedilol, a related compound, have shown that modifications to the carbazole moiety, the linker chain, and the catechol group can significantly impact its activity. nih.gov

Virtual Screening for Identification of Structurally Related Active Compounds to this compound

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be used to find compounds that are structurally similar to this compound and may possess similar biological activities.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, such as this compound, as a template to search for similar molecules. Structure-based virtual screening, on the other hand, uses the 3D structure of the biological target to dock and score a large number of compounds from a database.

Virtual screening can accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For example, a virtual screening approach could identify other beta-blockers or novel carbazole derivatives with potential activity against a particular target. acs.orgnih.gov

Preclinical Investigative Models and Mechanistic Pharmacological Insights of 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol

Development and Validation of Relevant In Vivo Preclinical Models for Mechanistic Studies of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Information regarding the development and validation of specific in vivo preclinical models for studying the mechanisms of action of this compound is not available in the public domain.

Pharmacodynamic Biomarker Identification and Quantification in Animal Models Treated with this compound

There is no published data on the identification or quantification of pharmacodynamic biomarkers in animal models following treatment with this compound.

Mechanistic Elucidation of In Vivo Responses to this compound

The in vivo mechanistic pathways and molecular targets of this compound have not been elucidated in any publicly accessible research.

Assessment of Potential Therapeutic Applications Based on Preclinical Mechanistic Findings for this compound

Without any preclinical mechanistic findings, an assessment of the potential therapeutic applications for this compound cannot be conducted.

Future Directions and Emerging Research Avenues for 1 Carbazol 9 Yl 3 Methylamino Propan 2 Ol

Exploration of Undiscovered Biological Activities or Novel Molecular Targets for 1-Carbazol-9-yl-3-methylamino-propan-2-ol

The carbazole (B46965) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities including antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. echemcom.com The future exploration of this compound should therefore encompass a broad screening approach to uncover its full therapeutic potential.

Potential Areas for Biological Screening:

| Biological Activity | Rationale Based on Carbazole Derivatives | Potential Molecular Targets |

| Anticancer | Many carbazole alkaloids and synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. echemcom.com | Topoisomerases, protein kinases, tubulin, apoptosis-related proteins. |

| Neuroprotective | The aminopropyl carbazole P7C3 has shown neuroprotective properties. nih.gov | Nicotinamide phosphoribosyltransferase (Nampt), enzymes involved in oxidative stress pathways. nih.govnih.gov |

| Cardioprotective | The P7C3 analog has demonstrated cardioprotective effects in diabetic models by activating Nampt. nih.govnih.gov | Nampt, sirtuin 1 (SIRT1), protein kinase B (AKT), endothelial nitric oxide synthase (eNOS). nih.gov |

| Antimicrobial | Carbazole derivatives have been reported to possess antibacterial and antifungal properties. echemcom.com | Key enzymes in microbial metabolic pathways, bacterial cell wall synthesis. |

| Anti-inflammatory | Certain N-phenylacetamide-functionalized carbazoles have shown excellent anti-inflammatory activity. echemcom.com | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), inflammatory cytokines. |

| β-Adrenergic Antagonism | Structurally related 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol compounds have shown potential as β-adrenergic receptor antagonists. researchgate.net | β-adrenergic receptors. |

Future research should employ high-throughput screening (HTS) techniques to rapidly assess the activity of this compound against a diverse panel of cell lines and molecular targets. Positive hits from these screens would then warrant more detailed mechanistic studies to elucidate the precise mode of action.

Advanced Synthetic Methodologies for Accessing Structurally Diverse Analogs of this compound

To facilitate comprehensive structure-activity relationship (SAR) studies, the development of efficient and versatile synthetic routes to access a library of analogs is paramount. While specific synthetic details for this compound are not extensively published, general methods for the synthesis of similar carbazole derivatives can be adapted and optimized. mdpi.comglobalresearchonline.net

Future synthetic efforts should focus on:

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a large library of analogs with modifications at key positions, such as the carbazole ring, the methylamino group, and the propan-2-ol backbone.

Stereoselective Synthesis: Developing synthetic routes that allow for the selective synthesis of individual stereoisomers of this compound and its analogs. This is crucial as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Green Chemistry Approaches: Incorporating principles of green chemistry to develop more environmentally friendly and sustainable synthetic processes. This could involve the use of greener solvents, catalysts, and reaction conditions.

Flow Chemistry: Utilizing microreactor technology to enable rapid reaction optimization, improved safety, and scalable synthesis of lead compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Analog Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govbohrium.commednexus.orgspringernature.com These computational tools can be leveraged to accelerate the development of this compound analogs with improved potency and desirable pharmacokinetic properties.

Applications of AI and ML in the context of this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound analogs with their biological activities. These models can guide the design of new analogs with enhanced potency.

De Novo Drug Design: Using generative AI models to design novel molecular structures based on the this compound scaffold that are predicted to have high affinity for specific biological targets. nih.gov

ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogs, thereby prioritizing compounds with favorable drug-like properties for synthesis and experimental testing. nih.gov

Virtual Screening: Utilizing AI-powered virtual screening platforms to screen large compound libraries for molecules that are structurally similar to this compound and are predicted to be active against relevant biological targets. nih.gov

Potential for Translational Research for this compound Beyond Current Preclinical Scope

Assuming promising preclinical data is generated for this compound or its optimized analogs, a clear path for translational research will be essential to bridge the gap between laboratory findings and clinical applications.

Key areas for future translational research include:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting in-depth PK/PD studies in relevant animal models to understand the drug's absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response to this compound in preclinical and future clinical studies.

Preclinical Efficacy in Disease Models: Evaluating the therapeutic efficacy of lead compounds in robust and clinically relevant animal models of diseases identified during the initial biological screening phase. For instance, if cardioprotective effects are observed, testing in models of myocardial infarction or diabetic cardiomyopathy would be a logical next step. nih.govnih.gov

Radiolabeling for In Vivo Imaging: The synthesis of radiolabeled analogs, such as with Carbon-11, could enable in vivo imaging studies to investigate the biodistribution and target engagement of the compound in living organisms, as has been done with other carbazole derivatives. nih.gov

常见问题

Q. What are the recommended synthetic routes for 1-carbazol-9-yl-3-methylamino-propan-2-ol, and how can reaction conditions be optimized?

A two-step synthesis strategy is commonly employed for carbazole derivatives. First, esterification of the carboxylic acid precursor (e.g., 3-(9H-carbazol-9-yl)propanoic acid) using ethanol and catalytic H₂SO₄ yields an intermediate ester. Second, Grignard addition (e.g., methylmagnesium iodide) introduces the methylamino group, followed by quenching with NH₄Cl and purification via crystallization . Optimization includes monitoring reaction completion via TLC or NMR and adjusting stoichiometry (e.g., 2 equivalents of Grignard reagent) to minimize side products. Solvent choice (ether for extraction, methanol for crystallization) and temperature control are critical for yield improvement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335). Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid aerosolization. Emergency procedures include immediate decontamination with water for skin/eye contact and medical consultation for ingestion. Storage should be in sealed containers under inert conditions .

Q. How can structural analogs of this compound be identified for comparative pharmacological studies?

Analogs can be identified via databases focusing on carbazole derivatives, such as carvedilol-related compounds (e.g., 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol) or bis-carbazole derivatives. Substituent variations (e.g., methoxy groups, alkyl chains) are key for structure-activity relationship (SAR) studies. Tools like PubChem or SciFinder enable filtering by functional groups and bioactivity data .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding affinity of this compound to β-adrenergic receptors?

Using programs like GOLD (Genetic Optimisation for Ligand Docking), researchers can model ligand-receptor interactions by:

- Preparing the receptor structure (e.g., β1-adrenergic receptor PDB ID: 2YCW) via protonation and energy minimization.

- Defining the binding site using co-crystallized ligands (e.g., carazolol).

- Incorporating ligand flexibility and scoring functions (e.g., ChemPLP) to evaluate binding modes.

Validation requires comparing computed poses with experimental data (e.g., IC₅₀ values) and cross-checking with mutagenesis studies .

Q. What analytical methods are suitable for resolving data contradictions in impurity profiling of synthesized batches?

Impurity quantification (e.g., carvedilol-related compounds) demands orthogonal techniques:

- HPLC : Use C18 columns with UV detection (λ = 240–280 nm) and gradient elution (acetonitrile/water + 0.1% TFA).

- LC-MS/MS : High-resolution MS (e.g., Q-TOF) identifies unknown impurities via fragmentation patterns.

- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., carbazole substitution patterns).

Calibration with certified reference materials (CRMs) ensures accuracy .

Q. How can crystallographic data validate the stereochemistry and conformational stability of this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry. Key steps include:

- Growing crystals via vapor diffusion (e.g., methanol/chloroform mixtures).

- Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement using SHELXL (R factor < 0.06) to resolve bond lengths/angles.

For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. What strategies enhance regioselectivity in carbazole functionalization during derivative synthesis?

Williamson ether synthesis and Fischer indole reactions are effective. For example:

- Etherification : Activate the carbazole hydroxyl group with NaH, then react with alkyl halides (e.g., 3-chloropropanol).

- Indole coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.

Microwave-assisted synthesis (100–150°C, 30 min) improves yield and selectivity compared to conventional heating .

Methodological Considerations

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

- Re-validate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations.

- Reassess protonation states of ionizable groups (e.g., methylamino) at physiological pH.

- Perform free energy perturbation (FEP) calculations to account for solvation/entropy effects.

Experimental follow-up via SPR (surface plasmon resonance) measures binding kinetics (kₒₙ/kₒff) to refine models .

Q. What in vitro assays are optimal for evaluating the compound’s cytotoxicity and metabolic stability?

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (48–72 hr exposure, IC₅₀ determination).

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.

Include positive controls (e.g., cyclophosphamide for cytotoxicity, verapamil for metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。